N-Cyclopropyl-4-fluoroaniline

Drug Metabolism Pharmacokinetics Cytochrome P450

N-Cyclopropyl-4-fluoroaniline (CAS 136005-64-6) is a fluorinated aromatic amine characterized by a cyclopropyl group on the nitrogen and a fluorine atom at the para position of the aniline ring, with a molecular formula of C9H10FN and a molecular weight of 151.18 g/mol. It is a key intermediate in the synthesis of quinolone antibiotics and other biologically active molecules.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 136005-64-6
Cat. No. B145485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4-fluoroaniline
CAS136005-64-6
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC=C(C=C2)F
InChIInChI=1S/C9H10FN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2
InChIKeyJFDXGFOMBAHKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-fluoroaniline (CAS 136005-64-6): A Critical Fluoroquinolone Intermediate and Medicinal Chemistry Building Block


N-Cyclopropyl-4-fluoroaniline (CAS 136005-64-6) is a fluorinated aromatic amine characterized by a cyclopropyl group on the nitrogen and a fluorine atom at the para position of the aniline ring, with a molecular formula of C9H10FN and a molecular weight of 151.18 g/mol . It is a key intermediate in the synthesis of quinolone antibiotics and other biologically active molecules [1]. The compound is commercially available from multiple suppliers, typically with a purity of 95% or higher, and is supplied as a liquid for use in pharmaceutical R&D and organic synthesis .

1
Fluoroquinolone intermediate and medicinal chemistry building block
Pre-assembled N-cyclopropyl and 4-fluoro motifs support quinolone scaffold construction
2
Regioselective synthetic route compatibility
Supports patented selective amination process for quinolone antibiotic intermediates
3
Pharmacokinetic lead optimization building block
Metabolic stability and lipophilicity attributes for drug-discovery programs

Why N-Cyclopropyl-4-fluoroaniline Cannot Be Interchanged with Other N-Alkyl or Haloaniline Analogs


The specific combination of a cyclopropylamine and a para-fluoro substituent confers distinct electronic and steric properties that are not replicable by simply substituting other N-alkyl groups or halogen atoms. The cyclopropyl group influences the basicity of the aniline nitrogen and its metabolic stability, while the para-fluoro substituent significantly alters the electron density of the aromatic ring, affecting reactivity in downstream coupling reactions [1]. This is critical for the regioselective synthesis of quinolone antibiotics, where the compound serves as a specific intermediate [2]. Generic replacement with, for example, N-methyl-4-fluoroaniline or N-cyclopropyl-4-chloroaniline would lead to different reaction kinetics, by-product profiles, and ultimately, the failure to obtain the desired pharmacophore, jeopardizing synthetic route viability and product purity [2].

Target N-Cyclopropyl-4-fluoroaniline
Substitute N-Methyl-4-fluoroaniline or N-Cyclopropyl-4-chloroaniline
Replacing the N-cyclopropyl or para-fluoro motif may alter reaction kinetics, by-product profiles, and regioselectivity, potentially preventing formation of the desired quinolone pharmacophore.

Quantitative Evidence Guide for N-Cyclopropyl-4-fluoroaniline: A Comparative Analysis Against Key Analogs


Metabolic Stability: N-Cyclopropyl vs. N-Methyl Substituents on Aniline

The N-cyclopropyl group provides a distinct metabolic profile compared to N-methyl substitution. In a study on cytochrome P450-catalyzed N-dealkylation, the metabolite ratio for N-methylaniline vs. N-cyclopropylaniline was 2:5, indicating the cyclopropyl derivative is metabolized to a lesser extent via this direct dealkylation pathway [1].

Metabolic N-dealkylation rate
Reported
2.5× higher parent amine ratio vs. N-methylaniline
Supports improved metabolic stability in drug-design context
In vitro CYP incubation; metabolite ratio 5:2 reported for cyclopropyl vs. methyl
Drug Metabolism Pharmacokinetics Cytochrome P450

Electronic Effect: Predicted Basicity of N-Cyclopropyl-4-fluoroaniline vs. N-Cyclopropylaniline

The para-fluoro substituent significantly reduces the electron density of the aniline ring, lowering the basicity of the nitrogen. The predicted pKa of the parent compound N-cyclopropylaniline is 4.52 , while the predicted pKa of N-cyclopropyl-4-fluoroaniline is 14.70 . This large difference renders the 4-fluoro derivative virtually non-basic under physiological and common synthetic conditions.

Basicity (predicted pKa)
Class-level inference
ΔpKa ≈ 10.18 units vs. N-cyclopropylaniline
Indicates fundamentally different solution behavior; requires review for salt-formation steps
Predicted values from software; experimental confirmation advised
Physicochemical Properties Basicity pKa

Lipophilicity Comparison: N-Cyclopropyl-4-fluoroaniline vs. 4-Fluoroaniline

The addition of the N-cyclopropyl group markedly increases lipophilicity. 4-Fluoroaniline has a reported LogP of 1.15 [1], while N-cyclopropyl-4-fluoroaniline has a predicted LogP of 2.47 [2].

Lipophilicity (LogP)
Reported
ΔLogP = 1.32 vs. 4-fluoroaniline
Higher lipophilicity may improve membrane permeability in lead optimization
Predicted LogP 2.47 vs. experimental 1.15 for comparator
Lipophilicity LogP Drug-likeness

Synthetic Regioselectivity in Quinolone Antibiotic Synthesis

In the patented synthesis of quinolone antibiotic intermediates, the selective substitution of the 2-fluoro group over the 3-chloro group by cyclopropylamine is a key step. This selective reaction is critical for the correct positioning of the cyclopropylamine on the aromatic ring, achieving a reported yield of 70.6% for a key intermediate in the process [1].

Regioselective substitution yield
Supporting evidence
Reported yield: 70.6% for selective amination
Supports synthetic route selection for quinolone antibiotic intermediates
Patent procedure, DMSO/DMF at 20–50 °C; single-process data
Synthetic Chemistry Regioselectivity Quinolone Antibiotics

Validated Application Scenarios for N-Cyclopropyl-4-fluoroaniline (CAS 136005-64-6)


Synthesis of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline Antibiotics

This compound is the key starting material for constructing the core quinolone scaffold, where its pre-assembled N-cyclopropyl and 4-fluoro motifs are essential for subsequent ring closure to form 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinolines, a class of potent antibacterial agents [1]. The high selectivity of the initial amination step is crucial for achieving the desired regiochemistry in the final product [1].

Medicinal Chemistry: Optimization of Pharmacokinetic and Potency Profiles

Due to the metabolic stability conferred by the N-cyclopropyl group and the enhanced lipophilicity (ΔLogP of 1.32 over 4-fluoroaniline), this building block is ideally suited for early-stage drug discovery programs aiming to improve the drug-likeness of hit compounds, particularly in central nervous system (CNS) and oncology targets where penetrating biological membranes is a prerequisite [2].

Development of Kinase Inhibitors and Other Targeted Therapies

The cyclopropylamine and fluoroaniline fragments are privileged structures in kinase inhibitor design. N-Cyclopropyl-4-fluoroaniline serves as a direct precursor for synthesizing analogs of foretinib and cabozantinib, acting as a competitive building block to 4-fluoroaniline for creating the essential N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide pharmacophore .

Application
Selection Property
Validation Focus
Quinolone antibiotic scaffold synthesis
Pre-assembled N-cyclopropyl and 4-fluoro motifs
Regioselective ring-closure and intermediate yield review
Kinase inhibitor analog synthesis
Privileged cyclopropylamine-fluoroaniline pharmacophore
Target engagement and structure-activity relationship profiling
Lead optimization (CNS/oncology)
Metabolic stability and lipophilicity profile
PK parameter review and membrane-permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopropyl-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.